molecular formula C12H20O B133686 3,5-Dimethyl-1-adamantanol CAS No. 707-37-9

3,5-Dimethyl-1-adamantanol

Cat. No.: B133686
CAS No.: 707-37-9
M. Wt: 180.29 g/mol
InChI Key: LBWCITVBZLTEKW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-adamantanol is a chemical compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of two methyl groups at the 3 and 5 positions and a hydroxyl group at the 1 position distinguishes this compound from other adamantane derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1-adamantanol can be synthesized through various methods. One common approach involves the hydroxylation of 3,5-dimethyladamantane. This process typically uses oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as cobalt (II) acetylacetonate and manganese dioxide are used to facilitate the hydroxylation reaction. The reaction is carried out in a solvent like chloroform or methanol, which helps in dissolving the reactants and controlling the reaction temperature .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-adamantanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine.

Major Products Formed:

Scientific Research Applications

3,5-Dimethyl-1-adamantanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-adamantanol involves its interaction with various molecular targets. In medicinal applications, it acts by modulating the activity of neurotransmitter receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This modulation helps in reducing excitotoxicity, which is a key factor in neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-1-adamantanol is unique due to its combination of methyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3,5-dimethyladamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWCITVBZLTEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295485
Record name 3,5-Dimethyl-1-adamantanol
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Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-37-9
Record name 1-Hydroxy-3,5-dimethyladamantane
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Record name 3,5-Dimethyl-1-adamantanol
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Record name 3,5-Dimethyl-1-adamantanol
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Record name 3,5-dimethyladamantan-1-ol
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Record name 3,5-DIMETHYL-1-ADAMANTANOL
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Synthesis routes and methods I

Procedure details

A mixture of 1.64 grams (10 millimoles) of 1,3-dimethyladamantane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred under oxygen atmosphere at a temperature of 70° C. for six hours. As a result, with a transformation rate for 1,3-dimethyladamantane of 99%, 1-hydroxy-3,5-dimethyladamantane (yield 39%), and 1,3-dihydroxy-5,7-dimethyladamantane (yield 58%) were obtained. The selectivity for the alcohols was 97%.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Except that the amount of N-hydroxyphthalimide was changed to 0.6 mmol, the procedure of Example 9 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 32%, selectivity 54%), 1,3-diacetyl-5,7-dimethyladamantane (yield 2%, selectivity 3%), 1-acetyl-3,5-dimethyl-7-adamantanol (yield %, selectivity 2%), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 12%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 8%), at a conversion rate from 1,3-dimethyladamantane of 59%.
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The procedure of Example 7 was repeated, except that a mixture further comprising 0.3 mmol of N-hydroxyphthalimide in addition to the 1,3-dimethyladamantane, biacetyl, cobalt(II) acetate, and acetic acid was subjected to the reaction. As a result, 1-acetyl-3,5-dimethyladamantane (yield 19%, selectivity 53%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 19%), and 1,3-dimethyl-4-adamantanone (yield 3%, selectivity 8%) were formed, at a conversion rate from 1,3-dimethyladamantane of 36%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cobalt(II) acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Gas chromatographic analysis of products in the reaction mixture revealed that 1,3-dimethyladamantane was converted, at a rate of 93%, to 1-acetyl-3,5-dimethyladamantane (yield 40%), 1,3-diacetyl-5,7-dimethyladamantane (yield 15%), 1-acetyl-3,5-d-methyl-7-adamantanol (yield 5%), 1,3-dimethyl-5-adamantanol (yield 6%), and 1,3-dimethyl-4-adamantanone (yield 4%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Except that the amount of biacetyl was changed to 18 mmol, the procedure of Example 8 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 18%, selectivity 29%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (yield 2%, selectivity 3%), 1,3-dimethyl-5-adamantanol (yield 24%, selectivity 38%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 38%), at a conversion rate from 1,3-dimethyladamantane of 63%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1-adamantanol
Reactant of Route 2
3,5-Dimethyl-1-adamantanol
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Reactant of Route 4
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Reactant of Route 5
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3,5-Dimethyl-1-adamantanol
Reactant of Route 6
3,5-Dimethyl-1-adamantanol
Customer
Q & A

Q1: What are the common synthetic routes for 3,5-dimethyladamantan-1-ol?

A1: There are several approaches to synthesizing 3,5-dimethyladamantan-1-ol:

  • From 1,3-dimethyladamantane: This method utilizes bromotrichloromethane and water in the presence of manganese complexes to introduce a hydroxyl group to the adamantane skeleton [].
  • Via π-route cyclisation: Reacting α-(endo-bicyclo[3,3,1]non-6-en-3-yl)benzyl alcohol in hot formic acid, followed by hydrolysis, yields 2-phenyladamantan-1-ol as the product. This demonstrates the versatility of the π-route cyclisation for synthesizing substituted adamantanes [].
  • From 3,5-dimethyl-1-adamantanol: A patented process describes reacting this compound with oxygen and a nitrile in an organic solvent. Subsequent addition of water yields 1-amido-3,5-dimethyladamantane, which is then hydrolyzed in the presence of an alcohol-containing solvent and an inorganic base to produce 3,5-dimethyladamantan-1-ol [].

Q2: What is the stereochemical outcome of synthesizing substituted adamantanes via the π-route?

A2: The stereochemistry of the final product depends on the reaction conditions and starting materials. For example, cyclization of 2-(endo-bicyclo[3,3,1]non-6-en-3-yl)propan-2-ol in hot formic acid primarily yields the isomer derived from trans-addition to the double bond (4,4-dimethyladamantan-2eq-ol) over the cis-addition product (4,4-dimethyladamantan-2ax-ol) in a 6:1 ratio []. This highlights the importance of carefully controlling reaction parameters for achieving the desired stereochemical outcome.

Q3: Are there any studies on the formation of byproducts during the synthesis of 3,5-dimethyladamantan-1-ol?

A3: Research indicates that dehydrogenated derivatives can form during the oxidative dehydrogenation of adamantanes []. This emphasizes the need for optimizing reaction conditions and purification methods to obtain high yields of the desired 3,5-dimethyladamantan-1-ol product and minimize the formation of unwanted byproducts.

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